molecular formula C19H19N3O2 B14130984 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one CAS No. 94051-76-0

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one

Cat. No.: B14130984
CAS No.: 94051-76-0
M. Wt: 321.4 g/mol
InChI Key: UQYQKNQRVFAUKF-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological activities. For example, it may inhibit phosphoinositide 3-kinase β (PI3Kβ), exhibiting antithrombotic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one is unique due to its specific combination of the quinazolinone core and the morpholine ring. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

94051-76-0

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-methyl-3-(4-morpholin-4-ylphenyl)quinazolin-4-one

InChI

InChI=1S/C19H19N3O2/c1-14-20-18-5-3-2-4-17(18)19(23)22(14)16-8-6-15(7-9-16)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3

InChI Key

UQYQKNQRVFAUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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